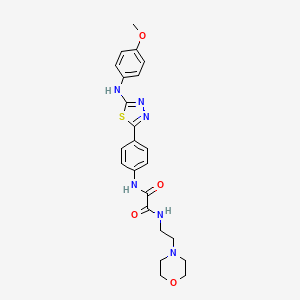
3-acetyl-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-acetyl-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide” is a complex organic molecule. It likely contains an acetyl group (CH3CO-), a dimethylamino group ((CH3)2N-), a phenyl group (C6H5-), a hydroxyethyl group (CH2CH2OH), and a benzenesulfonamide group (C6H5SO2NH-). The exact structure and properties of this compound would depend on how these groups are arranged .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, with multiple rings and functional groups. It would likely exhibit aromaticity due to the presence of the phenyl groups, and could potentially form hydrogen bonds due to the presence of the hydroxyethyl and sulfonamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and could potentially exhibit solubility in polar solvents due to the presence of the polar sulfonamide and hydroxyethyl groups .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Evaluation
- The synthesis of novel benzenesulfonamide derivatives, including reactions with N,N dimethyl formamide dimethyl acetal (DMF-DMA), has led to the development of compounds with potential antitumor activity against cell lines such as HepG2 and MCF-7. Studies on these derivatives involve extensive molecular docking and Density Functional Theory (DFT) calculations, indicating their potential in therapeutic applications beyond traditional scopes (Fahim & Shalaby, 2019).
Photochemical and Photophysical Properties
- Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy in cancer treatment. These studies highlight the compounds' excellent photophysical and photochemical properties, critical for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
- Synthesized compounds involving benzenesulfonamide have been evaluated for their inhibitory effects on carbonic anhydrase I and II, showing promising results that could be significant for developing treatments for conditions like glaucoma. Such studies demonstrate the therapeutic potential of these compounds, offering insights into their mechanism of action at the molecular level (Gul et al., 2016).
Antimicrobial Activities
- Novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds have been developed, displaying significant antimicrobial activity against a range of bacteria and fungi. These findings contribute to the search for new antimicrobial agents, crucial in the era of increasing antibiotic resistance (Ghorab et al., 2017).
Development of Anti-inflammatory Agents
- Pyrazolyl benzenesulfonamide derivatives have been synthesized, showing notable anti-inflammatory activity in various bioassays, suggesting their potential as new non-steroidal anti-inflammatory drugs (NSAIDs). This work is particularly relevant for diseases where inflammation plays a critical role, offering alternatives to traditional NSAIDs with potentially better safety profiles (Bekhit et al., 2008).
Eigenschaften
IUPAC Name |
3-acetyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13(21)15-5-4-6-17(11-15)25(23,24)19-12-18(22)14-7-9-16(10-8-14)20(2)3/h4-11,18-19,22H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBZGYQEPVMNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2718635.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopropyloxalamide](/img/structure/B2718639.png)
![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinoxaline](/img/structure/B2718640.png)
![2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2718641.png)





![2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2718654.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine](/img/structure/B2718655.png)
![Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B2718656.png)
![1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole](/img/structure/B2718657.png)
![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)